4,6-Bis(methylsulfanyl)pyrimidin-2-amine
Overview
Description
4,6-Bis(methylsulfanyl)pyrimidin-2-amine is an organic compound with the molecular formula C6H9N3S2 It is characterized by the presence of two methylsulfanyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(methylsulfanyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Methylation: The pyrimidine derivative undergoes methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Thioether Formation: The methylated pyrimidine is then treated with a thiol, such as methyl mercaptan (CH3SH), under basic conditions to introduce the methylsulfanyl groups.
The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(methylsulfanyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: LiAlH4, ether or tetrahydrofuran (THF) as solvent, low temperature.
Substitution: Nucleophiles such as alkyl halides, solvents like DMF or DMSO, elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-methylsulfanylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Bis(methylsulfanyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Biological Probes: The compound can be used as a fluorescent probe for detecting metal ions, such as cadmium (Cd2+), in biological systems.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 4,6-Bis(methylsulfanyl)pyrimidin-2-amine exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The methylsulfanyl groups can enhance binding affinity and specificity.
Fluorescent Probes: As a fluorescent probe, the compound binds selectively to metal ions, causing a change in fluorescence that can be detected and measured.
Comparison with Similar Compounds
4,6-Bis(methylsulfanyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives:
4,6-Dimethylpyrimidin-2-amine: Lacks the methylsulfanyl groups, which may reduce its binding affinity in certain applications.
4,6-Dichloropyrimidin-2-amine: Contains chlorine atoms instead of methylsulfanyl groups, leading to different reactivity and applications.
Properties
IUPAC Name |
4,6-bis(methylsulfanyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEWMTHJSFWPQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=N1)N)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285296 | |
Record name | 4,6-bis(methylsulfanyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-72-6 | |
Record name | NSC41316 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-bis(methylsulfanyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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